![molecular formula C20H21Cl3FN3O B14194689 4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide CAS No. 923024-90-2](/img/structure/B14194689.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a butanamide chain linked to a 3,4,5-trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 4-Fluorophenyl Group: The piperazine ring is then substituted with a 4-fluorophenyl group using electrophilic aromatic substitution reactions.
Attachment of the Butanamide Chain: The butanamide chain is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable butanoyl chloride.
Introduction of the 3,4,5-Trichlorophenyl Group: Finally, the 3,4,5-trichlorophenyl group is attached to the butanamide chain through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with a similar piperazine ring structure but lacking the butanamide and trichlorophenyl groups.
4-(4-Methylphenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: A structurally related compound with different substituents on the piperazine ring.
Uniqueness
4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trichlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
923024-90-2 |
|---|---|
Formule moléculaire |
C20H21Cl3FN3O |
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide |
InChI |
InChI=1S/C20H21Cl3FN3O/c21-17-12-15(13-18(22)20(17)23)25-19(28)2-1-7-26-8-10-27(11-9-26)16-5-3-14(24)4-6-16/h3-6,12-13H,1-2,7-11H2,(H,25,28) |
Clé InChI |
DCGMAIJUGRBTDA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
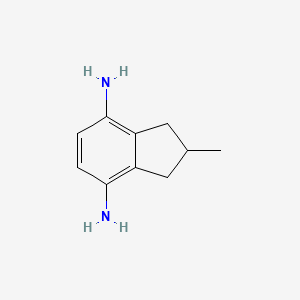
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
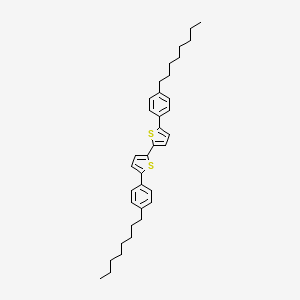
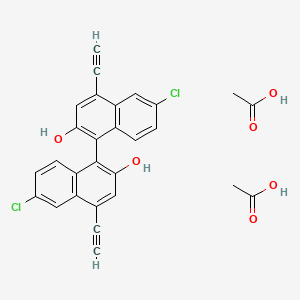

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
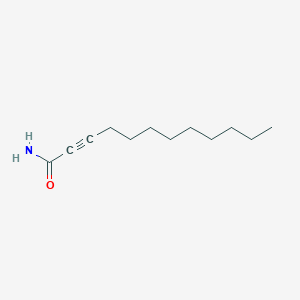
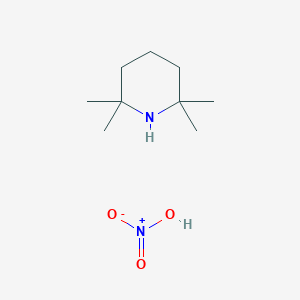
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
